molecular formula C6H9ClN2O B3167462 4,5-Dimethylpyrimidin-2-OL hydrochloride CAS No. 92000-23-2

4,5-Dimethylpyrimidin-2-OL hydrochloride

Cat. No. B3167462
CAS RN: 92000-23-2
M. Wt: 160.60
InChI Key: HOCNVUHATLZBNK-UHFFFAOYSA-N
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Description

4,5-Dimethylpyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.60 g/mol . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C6H8N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H .

Scientific Research Applications

Structural Analysis and Synthesis

Pyrimidine derivatives, closely related to 4,5-Dimethylpyrimidin-2-OL hydrochloride, have been extensively studied for their crystalline structures and tautomeric forms. For instance, the structural analysis of pyrimidine and its derivatives highlights the importance of hydrogen bonding in determining the molecular recognition processes vital for pharmaceutical functionality. These studies reveal diverse crystalline forms and molecular arrangements that contribute to our understanding of pyrimidine chemistry and its applications in drug design (Rajam et al., 2017).

Chemical Interactions and Stability

Research into the complexes formed by pyrimidine derivatives with other compounds, such as phenols, demonstrates the formation and stability of these complexes through a system of intermolecular hydrogen bonds. These findings not only provide insights into the chemical behavior of pyrimidines but also lay the groundwork for developing materials with tailored properties for various scientific applications (Erkin et al., 2017).

Biological Applications

The biological evaluation of pyrimidine derivatives has revealed antimicrobial properties, underscoring their potential as therapeutic agents. For example, studies on new pyrimidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Such research points to the utility of these compounds in developing new antibiotics or disinfectants (Aggarwal et al., 2013).

Material Science and Corrosion Inhibition

Pyrimidine derivatives have also found applications in material science, particularly as corrosion inhibitors for metals. Research indicates that certain pyrimidine compounds can significantly reduce the corrosion of iron in the presence of carbon dioxide, highlighting their potential utility in industrial applications to enhance the longevity and durability of metal structures (Reznik et al., 2008).

properties

IUPAC Name

5,6-dimethyl-1H-pyrimidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-3-7-6(9)8-5(4)2;/h3H,1-2H3,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCNVUHATLZBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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